molecular formula C25H26O7 B157613 Furowanin A CAS No. 911004-72-3

Furowanin A

Cat. No. B157613
M. Wt: 438.5 g/mol
InChI Key: NMEQUFXTRAXRGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

Furowanin A has a molecular weight of 438.47 and its molecular formula is C25H26O7 . It contains a total of 61 bonds, including 35 non-H bonds, 15 multiple bonds, 4 rotatable bonds, 3 double bonds, 12 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, 1 ten-membered ring, 1 ketone (aromatic), and 1 hydroxyl group .


Physical And Chemical Properties Analysis

Furowanin A is a powder that is stable under normal temperatures and pressures . The storage conditions vary depending on the form of the compound. For instance, the powder form can be stored at -20°C for 3 years or at 4°C for 2 years .

Scientific Research Applications

1. Application in Osteosarcoma Research

  • Summary of Application: Furowanin A (Fur A) has been found to exert pro-apoptotic activity in human leukemia cells. This study evaluated the efficacy of Fur A against Osteosarcoma (OS), a common malignant bone tumor among children and young adults .
  • Methods of Application: The effect of Fur A on cell viability was assessed by Cell Counting Kit-8 (CCK-8) assay. Western blotting and quantitative real-time PCR (qRT-PCR) were performed to determine the protein and mRNA level of sphingosine kinase 1 (SphK1), respectively .
  • Results: Fur A treatment led to a dose-dependent decrease in the number of viable cells. It also exhibited antiproliferative activity and significantly promoted apoptotic cell death in OS cell lines. The anticancer activity of Fur A was associated with downregulation of SphK1 and inactivation of its downstream signaling .

2. Application in Colorectal Cancer Research

  • Summary of Application: The study aimed to determine the potential therapeutic effect of Fur A against colorectal cancer (CRC), and elucidate the underlying mechanism .
  • Methods of Application: Cell Counting Kit-8 (CCK-8) assay was used to determine cell, and TUNEL and Annexin-V/PI staining was used to detect apoptosis and the cell cycle distribution. The expression levels of specific proteins in the CRC cells were analyzed by Western blotting .
  • Results: Fur A suppressed proliferation, blocked cell cycle progression, induced apoptosis and promoted autophagy in CRC cells. Interestingly, Fur A-induced autophagy functioned not only as a survival mechanism against apoptosis but also intensified the cell cycle arrest in CRC cells .

3. Identification of Profilin 1 as the Primary Target

  • Summary of Application: This study aims to explore the effect of Fur A on Colorectal cancer (CRC) and its molecular mechanisms .

Safety And Hazards

Furowanin A should be handled in a well-ventilated place with suitable protective clothing to avoid contact with skin and eyes . It is advised to avoid formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam . In case of accidental exposure, specific first aid measures are recommended .

properties

IUPAC Name

6-(3,4-dihydroxyphenyl)-4-hydroxy-2-(2-hydroxypropan-2-yl)-9-(3-methylbut-2-enyl)-2,3-dihydrofuro[3,2-g]chromen-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26O7/c1-12(2)5-7-14-23-15(10-19(32-23)25(3,4)30)21(28)20-22(29)16(11-31-24(14)20)13-6-8-17(26)18(27)9-13/h5-6,8-9,11,19,26-28,30H,7,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMEQUFXTRAXRGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C2C(=C(C3=C1OC=C(C3=O)C4=CC(=C(C=C4)O)O)O)CC(O2)C(C)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furowanin A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
51
Citations
Z Ma, X Bao, J Gu - Life sciences, 2019 - Elsevier
Aim Furowanin A (Fur A) is a flavonoid isolated from Millettia pachycarpa Benth. Studies show its potent anti-neoplastic effects against leukemia cells. The aim of the present study was …
Number of citations: 10 www.sciencedirect.com
J Zhao, J Xu, J Lv - 2019 - Elsevier
… 2019 Available online 30 May 2019 Keywords: Furowanin A Colorectal cancer Proï¬ lin 1 … proï¬ lin 1 as the primar activities of Furowanin A in colorectal ca Jinxia Zhao, Junhua Xu, …
Number of citations: 7 www.sciencedirect.com
C Ito, T Murata, M Itoigawa, K Nakao… - Planta …, 2006 - thieme-connect.com
… We have isolated two new isoflavonoids, millewanin-F (1) and furowanin-A (2), together with five known isoflavonoids from the leaves of Millettia taiwaniana Hayata (Leguminosae) and …
Number of citations: 42 www.thieme-connect.com
K Wei, H Sun, X Chen, Q Chen, Y Li… - The Anatomical …, 2019 - Wiley Online Library
Osteosarcoma (OS) is one of the most common malignant bone tumors among children and young adults. Furowanin A (Fur A), one of the active ingredients of Millettia pachycarpa …
Editorial Office of Pharmacological Reports - 2021 - Springer
The Editor in Chief retracted this article [1] because of significant concerns regarding Figure 3 presented in this work. After publication, overlap was detected with figures in articles …
Number of citations: 2 link.springer.com
B Roy, RR Bharti - … in Pharmaceutical Biotechnology: Recent Progress and …, 2020 - Springer
Plants and plant products are constituent parts of the inventory of drugs since time immemorial. Millettia pachycarpa (Family: Fabaceae) is widely seen in India, Bangladesh, Bhutan, …
Number of citations: 2 link.springer.com
Y Okamoto, A Suzuki, K Ueda, C Ito… - Journal of health …, 2006 - jstage.jst.go.jp
… of the A-ring (based on non-inhibitory effects of alpinumisoflavone and wighteone), non-cyclization of the 6-prenyl group with the A-ring (lower potency of auriculasin and furowanin A …
Number of citations: 59 www.jstage.jst.go.jp
Y Huang, H Sun, X Ma, Y Zeng, Y Pan, D Yu, Z Liu… - Life Sciences, 2020 - Elsevier
… A recent study implies that PFN1 is the primary target for the anti-cancer activities of Furowanin A in CRC, and it is up-regulated upon Furowanin A treatment [20]. It's possible that a …
Number of citations: 43 www.sciencedirect.com
B Moovarkumudalvan, AM Geethakumari, R Ramadoss… - Biomolecules, 2022 - mdpi.com
… , Natural Product 1 (NP1) (2,3,2″,3″-Tetrahydroochnaflavone) is an ether-linked bioflavonoid from the Quintinia acutifolia tree, endemic to New Zealand [45], and NP2 (Furowanin A) …
Number of citations: 4 www.mdpi.com
SK Raju, P Sekar, S Kumar, M Murugesan… - Journal of …, 2022 - phytojournal.com
… Profilin 1 was identified as a target for furowanin A which induced apoptosis by cell cycle arrest. The isolated compound suppressed the colorectal cell growth and metastasis by the …
Number of citations: 5 www.phytojournal.com

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